REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](O)C(=[C:9]([O:11][CH3:12])[CH:10]=1)C=O.[C:14]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1CCCCC1.C(#N)C>[C:14]([C:22]1[C:23](=[O:24])[O:25][C:26]2[C:4]([CH:5]=1)=[C:3]([O:2][CH3:1])[CH:10]=[C:9]([O:11][CH3:12])[CH:27]=2)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C=O)=C(C1)OC)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated gently on a hot plate for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the product
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from acetonitrile and once from benzene containing a small amount of acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C(OC2=CC(=CC(=C2C1)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |